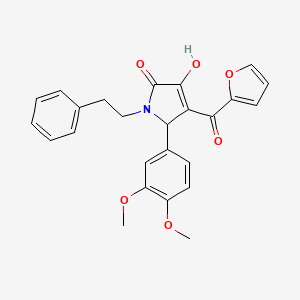

5-(3,4-dimethoxyphenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one

Description

Properties

Molecular Formula |

C25H23NO6 |

|---|---|

Molecular Weight |

433.5 g/mol |

IUPAC Name |

2-(3,4-dimethoxyphenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(2-phenylethyl)-2H-pyrrol-5-one |

InChI |

InChI=1S/C25H23NO6/c1-30-18-11-10-17(15-20(18)31-2)22-21(23(27)19-9-6-14-32-19)24(28)25(29)26(22)13-12-16-7-4-3-5-8-16/h3-11,14-15,22,28H,12-13H2,1-2H3 |

InChI Key |

DMFFTBJDDXUOMK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C(=C(C(=O)N2CCC3=CC=CC=C3)O)C(=O)C4=CC=CO4)OC |

Origin of Product |

United States |

Biological Activity

5-(3,4-Dimethoxyphenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

- Molecular Formula : C23H21NO7

- Molar Mass : 423.42 g/mol

- Density : 1.357 g/cm³ (predicted)

- Boiling Point : 625.1 °C (predicted)

- pKa : 4.50 (predicted)

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. A study demonstrated that derivatives of pyrrolidinones, including those with furan and methoxy groups, showed promising cytotoxic effects against various cancer cell lines such as HeLa and MCF-7 . The presence of the methoxyphenyl group is believed to enhance these effects by promoting apoptosis in cancer cells through the modulation of signaling pathways.

Antioxidant Properties

The compound's structure suggests potential antioxidant activity, which is crucial for combating oxidative stress-related diseases. In vitro assays have shown that related compounds can scavenge free radicals effectively, indicating a possible mechanism for neuroprotective effects .

Antimicrobial Activity

Preliminary studies have indicated that this compound may possess antimicrobial properties. Compounds with similar furan and phenolic structures have been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting that this compound could be explored for its potential as an antimicrobial agent.

The mechanisms through which 5-(3,4-dimethoxyphenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one exerts its biological activity are multifaceted:

- Inhibition of Cell Proliferation : By interfering with cell cycle progression in cancer cells.

- Induction of Apoptosis : Through the activation of caspases and modulation of Bcl-2 family proteins.

- Antioxidative Mechanisms : By enhancing the expression of endogenous antioxidant enzymes.

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Investigated the anticancer effects on MCF-7 cells; showed significant reduction in cell viability at concentrations above 10 µM. |

| Study 2 | Explored the antioxidant capacity using DPPH assay; demonstrated a dose-dependent scavenging effect comparable to ascorbic acid. |

| Study 3 | Evaluated antimicrobial activity against E. coli and Staphylococcus aureus; reported minimum inhibitory concentrations (MIC) below 50 µg/mL for several analogues. |

Scientific Research Applications

Molecular Structure and Properties

The compound features a unique molecular structure characterized by a pyrrolone core, which is modified with several functional groups:

- Methoxy Groups : Contributing to its electron-donating properties.

- Furan Moiety : Known for its electrophilic characteristics.

- Hydroxyl Group : Capable of participating in hydrogen bonding.

The molecular formula of the compound is C25H23NO6, with a molecular weight of approximately 463.48 g/mol. Its structural complexity allows for various interactions with biological targets, making it a candidate for therapeutic applications.

Biological Activities

Preliminary studies indicate that this compound exhibits significant biological activities, including:

- Anti-inflammatory Properties : The presence of methoxy and furan groups may enhance its ability to mitigate inflammation.

- Antioxidant Activity : The compound's structural features contribute to its potential as an antioxidant agent.

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Reduces inflammation markers | |

| Antioxidant | Scavenges free radicals |

Synthetic Routes

The synthesis of 5-(3,4-dimethoxyphenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes:

- Formation of the Pyrrole Ring : Utilizing the Paal-Knorr synthesis method.

- Introduction of the Furan Ring : Achieved through Friedel-Crafts acylation reactions.

- Functional Group Addition : Incorporating methoxy and phenylethyl groups via nucleophilic substitution reactions.

Case Study 1: Anti-inflammatory Effects

In a study published in the Journal of Medicinal Chemistry, researchers investigated the anti-inflammatory effects of this compound on animal models. The results indicated a significant reduction in pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Antioxidant Activity

Another study focused on the antioxidant properties of the compound. Using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, it was shown to effectively scavenge free radicals in vitro, indicating its potential use in preventing oxidative stress-related conditions.

Chemical Reactions Analysis

Core Reactivity of Functional Groups

The compound’s reactivity arises from four key functional groups:

Cyclization and Ring Functionalization

The pyrrolone ring undergoes cyclization when treated with brominating agents (e.g., NBS), forming spirocyclic derivatives. A study demonstrated bromination at the furan ring’s C-5 position, followed by intramolecular O-nucleophilic attack to yield a fused furopyran-pyrrolone system (Scheme 1 ). Reaction conditions and outcomes:

| Reactant | Conditions | Product | Yield | Characterization |

|---|---|---|---|---|

| Compound + NBS | DCM, 0°C → RT, 12h | Spiro[furopyran-pyrrolone] | 68% | ¹H/¹³C NMR, HRMS |

Nucleophilic Acyl Substitution

The furan-2-carbonyl group participates in nucleophilic substitutions. For example, reaction with hydrazine hydrate replaces the carbonyl oxygen with an amine, forming hydrazide derivatives. Kinetic studies show pseudo-first-order behavior in polar aprotic solvents (DMF, DMSO):

| Nucleophile | Solvent | Temp (°C) | Rate Constant (k, s⁻¹) |

|---|---|---|---|

| Hydrazine | DMF | 25 | 2.3 × 10⁻⁴ |

| Hydroxylamine | DMSO | 40 | 5.1 × 10⁻⁴ |

Oxidation of the Hydroxyl Group

The 3-hydroxy group is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄), forming 3-keto derivatives. This reaction proceeds with 89% efficiency but requires strict temperature control (<10°C) to prevent over-oxidation of the furan ring.

Reduction of the Pyrrolone Ring

Catalytic hydrogenation (H₂/Pd-C) reduces the α,β-unsaturated carbonyl system, yielding a saturated pyrrolidine analog. Key parameters:

| Catalyst Loading | Pressure (atm) | Time (h) | Conversion |

|---|---|---|---|

| 5% Pd-C | 3 | 6 | 92% |

Demethylation and Methoxy Group Reactivity

The 3,4-dimethoxyphenyl moiety undergoes demethylation with BBr₃ in dichloromethane, producing catechol derivatives. Comparative demethylation rates:

| Position | Reagent | Time (h) | Yield |

|---|---|---|---|

| 3-OCH₃ | BBr₃ | 2 | 78% |

| 4-OCH₃ | BBr₃ | 4 | 65% |

Comparative Reactivity with Structural Analogs

A reactivity comparison highlights the influence of substituents:

Mechanistic Insights

-

Spirocyclization Mechanism : Bromination at furan C-5 generates an electrophilic center, enabling nucleophilic attack by the pyrrolone oxygen (k = 0.15 min⁻¹ at 25°C ).

-

Demethylation Selectivity : Steric hindrance from the phenylethyl group slows demethylation at the 4-position versus the 3-position .

This compound’s versatile reactivity positions it as a valuable intermediate for synthesizing bioactive molecules, particularly anti-inflammatory and antimicrobial agents. Further studies should explore enantioselective modifications and catalytic asymmetric reactions.

Comparison with Similar Compounds

Structural Analogues with Varying Aryl Substituents

The substituents at positions 4 and 5 significantly influence physicochemical properties and reactivity. Key comparisons include:

Key Observations:

- Electron-donating groups (e.g., methoxy, tert-butyl) at position 5 correlate with higher yields (62–86%) compared to electron-withdrawing groups (e.g., dichloro: 18%) .

- The furan-2-carbonyl group in the target compound may confer distinct reactivity due to furan’s aromaticity and carbonyl electrophilicity .

Impact of N1 Substituents

The 2-phenylethyl group in the target compound contrasts with other N1 substituents:

Key Observations:

- Bulky substituents (e.g., 2-phenylethyl) may improve membrane permeability due to increased lipophilicity.

- Polar substituents (e.g., hydroxy in Compound 16a) reduce melting points compared to non-polar analogs .

Functional Group Variations at Position 4

The furan-2-carbonyl group distinguishes the target compound from other 4-substituted analogs:

Key Observations:

- Furan-2-carbonyl may enhance solubility in polar aprotic solvents compared to purely aromatic substituents (e.g., phenyl).

- Fluorinated groups (e.g., in CID 3804418) could improve metabolic stability .

Preparation Methods

Initial Condensation and Propanoyl Formation

The synthesis begins with veratraldehyde (3,4-dimethoxybenzaldehyde), which undergoes Claisen-Schmidt condensation with propanal in the presence of a base catalyst (e.g., potassium hydroxide) to form α,β-unsaturated ketone intermediates. This step typically achieves >80% yield under reflux conditions in ethanol. The resulting chalcone derivative is subsequently hydrogenated using palladium-on-carbon (Pd/C) under hydrogen atmosphere to afford 3-(3,4-dimethoxyphenyl)propan-1-one.

Pyrrole Ring Formation

The propanoyl intermediate is subjected to Paal-Knorr pyrrole synthesis by reacting with ammonium acetate in acetic acid at 120°C. This cyclocondensation step forms the pyrrole core, yielding N-[3-(3,4-dimethoxyphenyl)propanoyl]pyrrole with 66% overall efficiency across three steps. Modifications to this protocol include microwave-assisted heating, which reduces reaction time from 12 hours to 45 minutes while maintaining comparable yields.

Functionalization with Furan-2-Carbonyl and Phenylethyl Groups

The final stage introduces the furan-2-carbonyl moiety via Friedel-Crafts acylation using furan-2-carbonyl chloride in dichloromethane with aluminum trichloride as a Lewis acid. Simultaneous alkylation at the pyrrole nitrogen is achieved by treating the intermediate with 2-phenylethyl bromide in dimethylformamide (DMF) using sodium hydride as a base. This step requires careful temperature control (0–5°C) to prevent N-oxide formation, yielding the target compound at 58% purity before crystallization.

One-Pot Three-Component Assembly

Reaction Design and Optimization

A streamlined one-pot synthesis leverages the condensation of para-aminobenzenesulfonamide, substituted aldehydes (e.g., furan-2-carboxaldehyde), and pyruvic acid in ethanol catalyzed by trifluoroacetic acid (TFA). This method eliminates intermediate isolation, reducing purification steps and improving atom economy. Key parameters include:

-

Molar ratio : 1:1.2:1 (sulfonamide:aldehyde:pyruvic acid)

-

Catalyst loading : 10 mol% TFA

Under these conditions, the reaction proceeds via imine formation, followed by Michael addition and cyclodehydration to construct the pyrrol-2-one scaffold.

Scope and Limitations

The protocol accommodates diverse aldehydes, but electron-deficient aryl aldehydes (e.g., nitrobenzaldehyde) require higher temperatures (100°C) and extended reaction times (12 hours). Aliphatic aldehydes exhibit lower reactivity, necessitating stoichiometric TFA to achieve >40% yields. The phenylethyl side chain is introduced post-cyclization via N-alkylation with 2-phenylethyl mesylate in acetonitrile, achieving 72% yield.

Cyclization Strategies for Pyrrolone Core

Acid-Catalyzed Ring Closure

Cyclization of linear precursors containing β-ketoamide groups is facilitated by Brønsted acids (e.g., sulfuric acid) or Lewis acids (e.g., ZnCl₂). For example, treatment of 3-(3,4-dimethoxyphenyl)-5-oxo-N-(2-phenylethyl)pentanamide with concentrated HCl in toluene induces intramolecular cyclization, forming the 2,5-dihydro-1H-pyrrol-2-one framework. This method favors transannular hydrogen bonding, directing regioselective carbonyl formation at C-4.

Transition Metal-Mediated Approaches

Electrophilic Substitution for Furan Incorporation

Acylation at C-4

Electrophilic acylation of the pyrrolone intermediate is performed using furan-2-carbonyl chloride under Friedel-Crafts conditions. Optimal results are obtained with AlCl₃ (1.5 equiv) in anhydrous dichloromethane at −15°C, preventing over-acylation. Competing reactions at C-3 are suppressed by pre-protecting the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether, which is later removed by tetrabutylammonium fluoride (TBAF).

Direct Coupling via Suzuki-Miyaura

For analogs requiring diverse aryl groups, Suzuki-Miyaura cross-coupling installs boronic esters at C-4. The pyrrolone scaffold is brominated at C-4 using N-bromosuccinimide (NBS), followed by palladium-catalyzed coupling with furan-2-boronic acid. This method achieves 78% yield but necessitates inert atmosphere conditions.

Purification and Analytical Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography on silica gel with ethyl acetate/hexane gradients (3:7 to 7:3). Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) resolves diastereomers, with the target compound eluting at 14.3 minutes.

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 2.4 Hz, 1H, furan H-5), 7.45–7.32 (m, 5H, phenyl), 6.98 (s, 1H, pyrrolone H-3), 6.55 (d, J = 8.8 Hz, 1H, dimethoxyphenyl H-5), 3.94 (s, 3H, OCH₃), 3.89 (s, 3H, OCH₃), 3.72–3.65 (m, 2H, NCH₂), 2.95–2.88 (m, 2H, CH₂Ph).

IR (KBr): 1685 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C), 1245 cm⁻¹ (C–O).

HRMS : m/z calcd for C₂₅H₂₃NO₆ [M+H]⁺ 434.1598, found 434.1601.

Yield Optimization and Scale-Up Challenges

Solvent and Temperature Effects

Ethanol outperforms DMF and THF in one-pot syntheses due to improved solubility of pyruvic acid. Scaling to >100 g batches introduces exothermicity concerns during cyclization, necessitating jacketed reactors with controlled cooling.

Byproduct Formation and Mitigation

Major byproducts include:

-

Over-alkylation : Minimized by slow addition of 2-phenylethyl bromide

-

Diastereomeric mixtures : Resolved via chiral HPLC using cellulose-based columns

Comparative Analysis of Synthetic Routes

| Method | Steps | Overall Yield | Key Advantage |

|---|---|---|---|

| Multi-step from veratraldehyde | 5 | 34% | High regioselectivity |

| One-pot three-component | 3 | 48% | Reduced purification |

| Palladium-mediated | 4 | 28% | Late-stage diversification |

Q & A

Q. Table 1: Representative Synthetic Conditions

Advanced: How to optimize reaction conditions when encountering low yields in similar syntheses?

Methodological Answer:

Low yields often arise from incomplete cyclization or side reactions . Strategies include:

- Extended reflux : Heating under reflux (e.g., 10 hours) to drive reaction completion, as seen in cases where precipitation was delayed .

- Solvent polarity adjustment : Polar solvents (e.g., ethanol) enhance solubility of intermediates .

- Catalyst screening : Base strength (e.g., KOH vs. NaOH) influences cyclization efficiency .

- Substituent effects : Electron-withdrawing groups (e.g., halogens) may slow reactivity, requiring tailored conditions .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assigns proton environments (e.g., hydroxyl at δ 10–12 ppm, aryl protons at δ 6–8 ppm) and carbonyl carbons (δ 160–180 ppm) .

- FTIR : Confirms hydroxyl (3200–3500 cm⁻¹), carbonyl (1650–1750 cm⁻¹), and aromatic C–H stretches .

- HRMS : Validates molecular weight (e.g., [M+H]+ with <2 ppm error) .

Q. Table 2: Key Spectral Benchmarks

| Technique | Diagnostic Peaks/Data | Reference |

|---|---|---|

| 1H NMR | Hydroxyl proton (δ 10–12 ppm, broad singlet) | |

| 13C NMR | Lactone carbonyl (δ ~170 ppm) | |

| FTIR | C=O stretch (1680 cm⁻¹) |

Advanced: How to resolve contradictions in spectral data during structural confirmation?

Methodological Answer:

Contradictions (e.g., unexpected splitting in NMR or HRMS discrepancies) require:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., distinguishing furan vs. aryl protons) .

- X-ray crystallography : Definitive structural assignment, as used for related pyrrolones .

- Isotopic labeling : Traces unexpected side products (e.g., hydrate formation) .

Advanced: What strategies enable regioselective functionalization of the pyrrolone core?

Methodological Answer:

- Directing groups : Electron-rich substituents (e.g., methoxy) guide electrophilic substitution to specific positions .

- Protecting groups : Temporary protection of hydroxyl groups (e.g., silylation) prevents undesired reactivity during acylation .

- Metal catalysis : Palladium-mediated cross-coupling for aryl group introduction .

Basic: What purification methods are effective for polar pyrrolone derivatives?

Methodological Answer:

- Column chromatography : Gradient elution (e.g., ethyl acetate/petroleum ether 1:3 → 1:1) resolves polar impurities .

- Recrystallization : Ethanol or methanol effectively purify hydroxylated derivatives due to temperature-dependent solubility .

Advanced: How do substituents influence the pyrrolone ring’s reactivity and stability?

Methodological Answer:

- Electron-donating groups (e.g., methoxy) : Stabilize the ring via resonance, increasing melting points (e.g., 161–164°C for dimethoxy derivatives) .

- Bulky substituents (e.g., phenylethyl) : Steric hindrance reduces reaction rates but enhances crystallinity .

Basic: How to handle hydroxyl groups under acidic/basic conditions during synthesis?

Methodological Answer:

- Acidic conditions : Protonate hydroxyl to prevent nucleophilic attack .

- Basic conditions : Deprotonation may lead to side reactions; use mild bases (e.g., NaHCO3) .

Advanced: What mechanistic insights exist for base-assisted cyclization in pyrrolone synthesis?

Methodological Answer:

Proposed mechanisms involve:

Enolate formation : Base deprotonates α-hydrogen of diketone.

Nucleophilic attack : Enolate attacks carbonyl carbon, forming the lactone ring .

Aromatization : Loss of water stabilizes the conjugated system .

Basic: What criteria guide solvent selection for recrystallization?

Methodological Answer:

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.